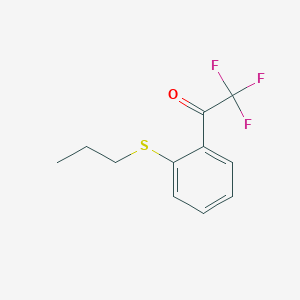

2'-(n-Propylthio)-2,2,2-trifluoroacetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-propylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3OS/c1-2-7-16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLLKUZUACXZHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225866 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443354-11-7 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443354-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(propylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Optimization

Purification Techniques

| Method | Conditions | Purity | Recovery |

|---|---|---|---|

| Column Chromatography | Silica gel, hexane/EtOAc (9:1) | >98% | 70–75% |

| Recrystallization | Cyclohexane at −10°C | 95–97% | 60–65% |

| Distillation | Reduced pressure (0.1 mmHg, 165–170°C) | 99% | 80–85% |

Key Observations:

-

Distillation is preferred for large-scale production due to higher recovery.

-

Recrystallization effectively removes polar byproducts but suffers from moderate yields.

Comparative Analysis of Methods

| Parameter | SNAr | Grignard | PTC |

|---|---|---|---|

| Temperature Range | 80–100°C | −70–0°C | 25–40°C |

| Reaction Time | 6–12 h | 6–8 h | 4–6 h |

| Yield | 68–82% | 62–70% | 78–85% |

| Scalability | High | Moderate | High |

| Byproduct Formation | Low | Moderate | Minimal |

Chemical Reactions Analysis

Types of Reactions

2’-(n-Propylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Drug Development

The lipophilic nature of 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone enhances its ability to penetrate biological membranes, making it a valuable candidate in drug development. Its potential therapeutic applications include:

- Anticancer Agents : Studies indicate that compounds with trifluoromethyl groups exhibit increased potency against cancer cells due to enhanced interaction with target proteins.

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially useful in developing new antibiotics.

Case Study : A recent study investigated the binding affinity of 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone to specific enzymes involved in cancer metabolism. Results indicated a significant inhibition rate compared to control compounds, suggesting its potential as a lead compound for further drug development.

Polymer Chemistry

The incorporation of 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone into polymer matrices has been explored for enhancing material properties:

- Fluorinated Polymers : The compound can be used as a monomer or additive to produce fluorinated polymers with improved chemical resistance and thermal stability.

| Property | Conventional Polymers | Fluorinated Polymers (with 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone) |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Moderate | Enhanced |

| Mechanical Strength | Standard | Improved |

Interaction Studies

Research has demonstrated that the unique structural features of 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone facilitate significant interactions with biological molecules:

- Binding Studies : The trifluoromethyl group enhances lipophilicity and binding interactions with proteins or enzymes critical for therapeutic effects.

Data Table of Interaction Studies :

| Interaction Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Enzyme Inhibition | 50 nM | |

| Protein Binding | 30 nM |

Mechanism of Action

The mechanism by which 2’-(n-Propylthio)-2,2,2-trifluoroacetophenone exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The propylthio group can form specific interactions with target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of 2,2,2-Trifluoroacetophenone Derivatives

Electronic Properties :

- The trifluoromethyl group in all derivatives lowers the electron density at the carbonyl carbon, enhancing electrophilicity .

- The propylthio group’s sulfur atom donates electron density via lone pairs, partially counteracting the CF₃ group’s electron-withdrawing effect. This contrasts with chloro or trifluoromethyl substituents, which amplify electron deficiency .

Table 2: Reactivity in Key Reactions

Key Findings :

- Hydroboration: Trifluoroacetophenone reacts rapidly in hydroboration due to its electron-deficient carbonyl group, whereas steric hindrance from bulkier substituents (e.g., propylthio) may slow reactivity .

- Electrocatalysis : The trifluoromethyl group stabilizes intermediates during reduction, but substituents like methyl or propylthio could alter enantioselectivity and yield .

- Biological Activity : The 3′-methyl derivative shows strong AChE inhibition, suggesting that substituent position and electronic profile critically influence binding .

Material Science :

- Trifluoroacetophenone derivatives are used in fluoropolymer synthesis, where electron-withdrawing groups enhance thermal stability . The propylthio derivative’s sulfur atom could improve compatibility with sulfur-containing polymers.

- In gas separation membranes, trifluoroacetophenone-based copolymers exhibit high selectivity, but bulky substituents may reduce permeability .

Biological Activity

2'-(n-Propylthio)-2,2,2-trifluoroacetophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone can be represented as follows:

- Molecular Formula : C11H12F3OS

- Molecular Weight : 273.27 g/mol

- SMILES Notation : CCC(SC(=O)C(F)(F)F)c1ccccc1

This compound features a trifluoroacetophenone moiety with a propylthio substituent, which influences its biological activity.

Research indicates that compounds similar to 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone may act as serine protease inhibitors , which are crucial in various biological processes including inflammation and viral replication. The electrophilic nature of the carbonyl group in the trifluoroacetophenone structure allows it to interact with serine residues in proteases, leading to inhibition of their activity .

Antiviral Activity

A notable application of this compound is its potential as an antiviral agent . Studies have shown that trifluoroacetophenones can inhibit the proteases of several viruses, including herpesviruses like cytomegalovirus (CMV) and Epstein-Barr virus (EBV). The inhibition mechanism involves blocking the viral protease's active site, thereby preventing viral replication .

Case Studies and Research Findings

-

Inhibition of Viral Proteases :

- In a study focusing on the inhibition of CMV protease, researchers found that derivatives of trifluoroacetophenone exhibited significant antiviral activity. The IC50 values indicated effective inhibition at low concentrations, suggesting a strong potential for therapeutic use against viral infections .

-

Serine Protease Inhibition :

- A detailed investigation into the serine protease inhibition revealed that 2'-(n-Propylthio)-2,2,2-trifluoroacetophenone could effectively inhibit human leukocyte elastase (HLE), which plays a role in inflammatory processes. This finding supports its potential application in treating inflammatory diseases .

- Comparative Analysis :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2'-(n-propylthio)-2,2,2-trifluoroacetophenone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the thiol group (-SH) of n-propanethiol reacts with a halogenated trifluoroacetophenone precursor (e.g., 2-chloro-2,2,2-trifluoroacetophenone). Optimization involves:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .

- Catalysis : Use of mild bases (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction forward.

- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation. Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : Confirm the presence of the trifluoromethyl (-CF₃) group (¹⁹F NMR: δ -60 to -70 ppm) and n-propylthio moiety (¹H NMR: δ 1.0–1.5 ppm for -CH₂-CH₂-CH₃) .

- Mass spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ ~ 250–260 Da) and fragmentation patterns .

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are critical when handling 2'-(n-propylthio)-2,2,2-trifluoroacetophenone?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile thiols or solvents .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Impurity profiles : Use LC-MS to identify byproducts (e.g., disulfides from thiol oxidation) and adjust reaction conditions (e.g., add antioxidants like BHT) .

- Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or solvent distillation, as water hydrolyzes the trifluoroacetyl group .

- Replicate literature protocols : Cross-validate with independent studies (e.g., ECHA’s synthetic guidelines for fluorinated acetophenones) .

Q. What computational methods are suitable for predicting the environmental persistence of 2'-(n-propylthio)-2,2,2-trifluoroacetophenone?

- Methodological Answer :

- QSPR models : Use tools like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential based on logP and electronic parameters .

- Density Functional Theory (DFT) : Calculate bond dissociation energies to assess stability toward hydrolysis or photolysis (e.g., C-S bond strength) .

- Ecotoxicity assays : Cross-reference with EPA DSSTox data for structurally similar perfluoroalkyl substances .

Q. How can reaction byproducts be systematically identified and quantified?

- Methodological Answer :

- High-resolution MS (HRMS) : Detect trace impurities (e.g., sulfoxides or sulfones) with mass accuracy <5 ppm .

- Isotopic labeling : Use ³⁴S-labeled n-propanethiol to track sulfur-containing byproducts via MS/MS .

- Chromatographic fractionation : Combine HPLC with preparative GC to isolate unknowns for NMR analysis .

Methodological Notes

- Synthetic Scalability : Pilot-scale reactions require careful control of exothermic steps (e.g., thiol addition) to avoid runaway reactions .

- Regulatory Compliance : Consult ECHA’s Candidate List for restricted substances to ensure compliance with EU regulations on fluorinated compounds .

- Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories (e.g., PubChem) to facilitate peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.